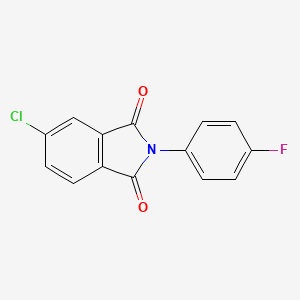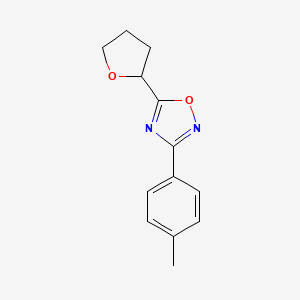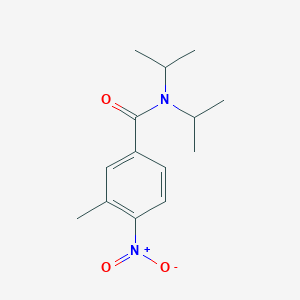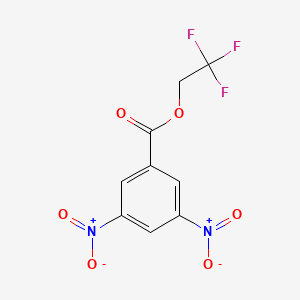![molecular formula C21H24F2N6O6S B12470883 (3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate](/img/structure/B12470883.png)
(3S)-N-[5-[(2R)-2-(2,5-Difluorophenyl)-1-pyrrolidinyl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxy-1-pyrrolidinecarboxamide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Larotrectinib sulfate, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is an inhibitor of tropomyosin receptor kinase receptors TrkA, TrkB, and TrkC. Larotrectinib sulfate was discovered by Array BioPharma and licensed to Loxo Oncology in 2013. It was the first drug specifically developed and approved to treat any cancer containing certain mutations, as opposed to cancers of specific tissues .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of larotrectinib sulfate involves multiple steps. One method includes the reduction of a compound of formula 1 to obtain a compound of formula 2 through a reduction reaction. This can be achieved using zinc powder-hydrochloric acid system, iron powder-ammonium chloride system, or palladium carbon/hydrogen system . Another study focused on developing a drug delivery system for larotrectinib based on a biocompatible iron-based metal-organic framework, which involved synthesizing the framework by a solvent-based method and constructing a sustained-release drug delivery system through nanoprecipitation and larotrectinib loading .
Industrial Production Methods: Industrial production methods for larotrectinib sulfate are not extensively detailed in publicly available sources. the synthesis typically involves standard pharmaceutical manufacturing processes, including the use of specialized reactors and purification systems to ensure the compound’s purity and efficacy.
化学反応の分析
Types of Reactions: Larotrectinib sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of larotrectinib sulfate include reducing agents like zinc powder, iron powder, and palladium carbon. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields and purity.
Major Products Formed: The major products formed from these reactions are intermediates that lead to the final active pharmaceutical ingredient, larotrectinib sulfate. These intermediates are carefully monitored and purified to ensure the final product’s quality.
科学的研究の応用
Larotrectinib sulfate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a kinase inhibitor to treat solid tumors with neurotrophic receptor tyrosine kinase gene fusion. This compound has shown efficacy in treating various cancers, including high-grade glioma, low-grade glioma, and other central nervous system tumors . Additionally, larotrectinib sulfate is being studied for its potential in developing new drug delivery systems and extended-release formulations .
作用機序
Larotrectinib sulfate is an inhibitor of tropomyosin receptor kinases TrkA, TrkB, and TrkC. Upon administration, it binds to these receptors, preventing neurotrophin-Trk interaction and Trk activation. This results in the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk . The compound’s mechanism of action is highly selective, making it effective in targeting specific cancer mutations.
類似化合物との比較
Similar Compounds: Similar compounds to larotrectinib sulfate include other tropomyosin receptor kinase inhibitors such as entrectinib and repotrectinib. These compounds also target Trk receptors and are used in the treatment of cancers with neurotrophic receptor tyrosine kinase gene fusions .
Uniqueness: Larotrectinib sulfate is unique in its high selectivity and efficacy in treating a broad range of cancers with specific genetic mutations. It was the first drug to receive approval for treating any cancer containing certain mutations, making it a pioneering treatment in the field of oncology .
特性
分子式 |
C21H24F2N6O6S |
|---|---|
分子量 |
526.5 g/mol |
IUPAC名 |
N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid |
InChI |
InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4) |
InChIキー |
PXHANKVTFWSDSG-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12470803.png)

![N-(2,4-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470811.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12470818.png)


![2,3-dimethylphenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12470835.png)
![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B12470836.png)
![2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12470851.png)
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470868.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
